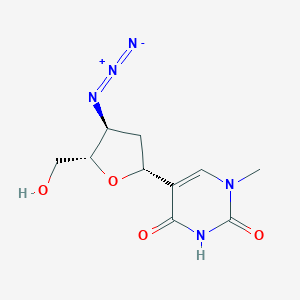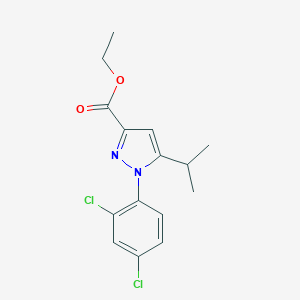
N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate (SIDB) is a chemical compound that is widely used in scientific research for its ability to label proteins and peptides. SIDB is a derivative of the well-known labeling reagent, N-hydroxysuccinimide (NHS), and is used to introduce iodine atoms into target molecules for imaging and detection purposes.
Wirkmechanismus
The mechanism of action of N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate involves the formation of a stable amide bond between the labeling reagent and the target molecule. The iodine atom introduced by N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate can then be detected using various imaging techniques, allowing researchers to study the distribution and metabolism of the labeled molecule in vivo.
Biochemische Und Physiologische Effekte
N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate is generally considered safe for use in scientific research, with no known biochemical or physiological effects. However, as with any chemical compound, precautions should be taken when handling N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate to avoid exposure and potential toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate in lab experiments is its ability to introduce an iodine atom into target molecules for imaging and detection purposes. This makes N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate a valuable tool for studying the distribution and metabolism of proteins and peptides in vivo. However, one limitation of using N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate is its relatively high cost compared to other labeling reagents.
Zukünftige Richtungen
There are several future directions for the use of N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate in scientific research. One potential application is in the development of new imaging techniques for studying protein and peptide distribution and metabolism in vivo. Another potential direction is in the development of new labeling reagents that are more cost-effective and easier to use than N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate, particularly with respect to potential toxicity and safety concerns.
Synthesemethoden
N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate can be synthesized by reacting 2,4-dimethoxy-3-iodobenzoic acid with N-hydroxysuccinimide in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction proceeds through the formation of an activated ester intermediate, which then reacts with the amine group of the target molecule to form a stable amide bond.
Wissenschaftliche Forschungsanwendungen
N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate is widely used in scientific research for its ability to label proteins and peptides. The iodine atom introduced by N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate can be detected using various imaging techniques, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT). This makes N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate a valuable tool for studying the distribution and metabolism of proteins and peptides in vivo.
Eigenschaften
CAS-Nummer |
130168-14-8 |
|---|---|
Produktname |
N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate |
Molekularformel |
C13H12INO6 |
Molekulargewicht |
405.14 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-iodo-2,4-dimethoxybenzoate |
InChI |
InChI=1S/C13H12INO6/c1-19-8-4-3-7(12(20-2)11(8)14)13(18)21-15-9(16)5-6-10(15)17/h3-4H,5-6H2,1-2H3 |
InChI-Schlüssel |
FPAFZUROVXTCGQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C(=O)ON2C(=O)CCC2=O)OC)I |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C(=O)ON2C(=O)CCC2=O)OC)I |
Andere CAS-Nummern |
130168-14-8 |
Synonyme |
N-succinimidyl-2,4-dimethoxy-3-iodobenzoate SDMIB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B166124.png)








